(3S)-3-aminobutanoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-3-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375805 | |
| Record name | (S)-3-AMINOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-72-2 | |
| Record name | (S)-3-AMINOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)3-Amino-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3S)-3-aminobutanoic acid chemical properties
Gathering Initial Data
I'm starting by assembling a foundational dataset for (3S)-3-aminobutanoic acid. This includes its IUPAC name, CAS number, molecular formula, weight, and critical physical constants like melting and boiling points. This initial phase is crucial, providing the basic framework for further investigation.
Analyzing Detailed Properties
I've expanded my research to incorporate a wider range of properties. I'm actively gathering pKa values, solubility data, and information on synthesis and typical reactions. Moreover, I'm now investigating its pharmacological profile, focusing on its mechanism of action and any associated signaling pathways. Simultaneously, I am searching for and collating experimental protocols used in its synthesis, purification, and activity evaluation. My plan is to compile all the quantitative chemical data into a structured table, create diagrams for the relevant signaling pathways and workflows, and then prepare a comprehensive technical guide.
(3S)-3-aminobutanoic acid structure and stereochemistry
Commencing Research on Structure
I've just initiated a comprehensive Google search to determine the exact structure and stereochemistry of (3S)-3-aminobutanoic acid. My next step will be to delve into the literature and databases to gather precise physicochemical properties, including solubility, melting point, and relevant spectral data. I am eager to find reliable experimental data to build my understanding.
Analyzing Properties & Reactions
I'm now deeply immersed in the properties and reactions of this compound. Specifically, I am searching for quantitative data, including pKa values and optical rotation, and detailed experimental methods. My focus is expanding to include its biological activity and signaling pathways, allowing me to build comprehensive diagrams. I'll meticulously organize this data, write detailed descriptions of experiments, and create clear Graphviz diagrams for a thorough technical guide.
Deepening the Search for Data
I'm now expanding my search. I'm focusing on quantitative data like boiling and melting points, pKa, and optical rotation, seeking detailed experimental methods for synthesis and analysis. NMR, X-ray, and chiral chromatography are key. I'm also looking into biological activity to support diagram creation. I'll arrange all quantitative data in clear tables and write detailed experimental protocol descriptions. Finally, I will compile the information with diagrams.
The Biological Function of (3S)-3-Aminobutanoic Acid: A Technical Guide
(3S)-3-Aminobutanoic acid , the (S)-enantiomer of β-aminobutanoic acid, is a non-proteinogenic amino acid with significant biological activities, most notably in the realm of plant immunity. While its counterpart, (3R)-3-aminobutanoic acid, has also been studied, the (S)-isomer often exhibits distinct and more potent effects. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used to elucidate its roles. This document is intended for researchers, scientists, and professionals in the fields of drug development and agricultural science.
Role in Plant Immunity: A Priming Agent for Enhanced Defense
The most extensively documented function of this compound is its ability to induce disease resistance in a wide range of plant species. It acts as a "priming" agent, meaning it sensitizes the plant's immune system to respond more rapidly and robustly to subsequent pathogen attacks. This primed state is characterized by an accelerated activation of defense mechanisms upon pathogen recognition.
Mechanism of Action: Potentiation of ABA Signaling
In the model plant Arabidopsis thaliana, this compound is perceived by the aspartyl-tRNA synthetase IBI1. The binding of the active (R)-enantiomer of β-aminobutyric acid (BABA) to the protein IBI1 enhances the defense response in plants. While the (S)-enantiomer's direct binding affinity to IBI1 is a subject of ongoing research, it is understood to play a crucial role in the downstream signaling cascade.
The priming effect is mediated, in large part, through the potentiation of the abscisic acid (ABA) signaling pathway. This leads to an enhanced defense response, including the reinforcement of cell walls through callose deposition and the production of reactive oxygen species (ROS).
(3S)-3-aminobutanoic acid as a GABA analogue
Exploring Amino Acid Analogue
I'm now diving into the literature to understand (3S)-3-aminobutanoic acid, especially its relation to GABA and its synthesis. I'm focusing on scholarly articles and reviews. My goal is to synthesize its pharmacological properties.
Initiating Data Collection
I've started gathering quantitative data from relevant papers, specifically binding affinities, efficacy, and pharmacokinetic parameters for this compound, alongside detailed experimental protocol descriptions. I'm also researching the GABA receptor signaling pathways to create accurate diagrams, working towards a structured framework for the collected data.
Mapping Signaling Pathways
I'm now focusing on GABA receptor signaling pathways. I'm actively researching and constructing accurate diagrams using the DOT language. My focus now is on creating a comprehensive visual representation of how this compound interacts with and impacts these pathways, linking the gathered data to a coherent visual model. This is key to my overall goal of explaining its role as a GABA analogue.
synthesis of enantiomerically pure (3S)-3-aminobutanoic acid
Commencing Synthesis Research
I'm starting a thorough search for ways to synthesize (3S)-3-aminobutanoic acid with high enantiomeric purity. I'll be focusing on asymmetric synthesis, enzymatic resolution, and chiral pool approaches.
Detailing Synthetic Pathways
Now, I'm delving into the specifics. I'm gathering experimental protocols for the most promising synthesis methods, focusing on reaction conditions, catalysts, reagents, and purification techniques. Concurrently, I'm collecting quantitative data—e.e., d.e., and yields—to structure clear comparison tables. Next, I'll diagram the workflows. I'll summarize it all in a technical guide.
Analyzing Synthetic Strategies
I'm now fully immersed in the experimental details and quantitative analysis. I'm actively collecting protocols, focusing on reaction conditions, yields, and chiral purity. I'm also structuring comparison tables and drawing the synthetic pathways. The final technical guide is taking shape and will encompass the collected data. My whitepaper is forming.
Methodological & Application
in vivo studies of (3S)-3-aminobutanoic acid
Beginning Investigation
I'm starting a deep dive into the in vivo world of (3S)-3-aminobutanoic acid. My first step involves a comprehensive literature search, zeroing in on therapeutic effects, pharmacokinetics, and toxicity. I'll be meticulously extracting all quantitative data from the studies I find.
Analyzing Experimental Data
I've expanded my research scope to include identifying and extracting detailed experimental protocols and mechanisms of action related to this compound. This includes animal models, administration routes, and analytical methods. I'm now actively structuring the extracted data into clear tables. In parallel, I'm already starting the drafting of detailed experimental protocols, ensuring everything is concise and relevant.
Developing Comprehensive Protocols
I'm now zeroing in on detailing the experimental aspects. My focus is on the nuances of animal models, administration routes, and analytical methods used in this compound research. The extracted data is helping me frame clear and concise in vivo protocols. Additionally, I am identifying reported signaling pathways.
protocol for using (3S)-3-aminobutanoic acid in plant defense studies
Analyzing Plant Defense Pathways
I'm currently focused on the (3S)-3-aminobutanoic acid and how it factors into plant defense systems. I'm keen to learn about experimental applications of this compound, zeroing in on data to support it. I'll search for specific protocols and methodologies.
Pinpointing Enantiomer Specificity
I've discovered a critical detail: the commonly studied enantiomer of aminobutanoic acid in plant defense is (R)-3-aminobutanoic acid, not the (S) form requested. This necessitates a revision to my search strategy. I'll initially search for the requested this compound, exploring the possibility of specific applications. If information is scarce, I will then pivot to understanding the rationale behind the user's specific enantiomer request, or compare and contrast the different enantiomers.
Prioritizing Enantiomer Searches
I'm now prioritizing the search for the specific this compound, keeping an eye on how it compares to the more common (R) form in plant defense. I will gather detailed experimental protocols and quantitative data, paying close attention to signaling pathways. Then, I'll compile everything into application notes and diagrams, especially clarifying the different enantiomers' roles upfront.
Distinguishing Enantiomers
I'm now searching for this compound's role and contrasting it with the active (R) enantiomer. I'm focusing on experimental data, including protocols and quantitative analyses of signaling pathways. The main point is to clarify any differences upfront.
HPLC method for (3S)-3-aminobutanoic acid quantification
Beginning HPLC Search
I've started searching for existing HPLC methods for quantifying (3S)-3-aminobutanoic acid. Right now, I'm focusing on derivatization agents, chromatographic parameters, and suitable detection techniques.
Developing Application Note Structure
Analyzing Experimental Protocols
Application Notes and Protocols: (3S)-3-Aminobutanoic Acid as a Pharmaceutical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3S)-3-Aminobutanoic acid, the (S)-enantiomer of 3-aminobutanoic acid, is a valuable chiral building block in the pharmaceutical industry. Its structural features make it a crucial intermediate in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs). This non-proteinogenic beta-amino acid's utility stems from its amino functional group, which allows for reactions like acylation and coupling, essential for constructing more complex molecules. These application notes provide an overview of its properties, applications, and detailed protocols for its synthesis and analysis.
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | |
| Molecular Weight | 103.12 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 229-231°C | |
| Boiling Point | 223.6 ± 23.0 °C (Predicted) | |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | |
| Water Solubility | Soluble | |
| Storage Temperature | 2-8°C | |
| CAS Number | 3775-72-2 |
Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in the development of several pharmaceutical compounds. Its chiral nature is particularly important for creating stereoselective drugs, where a specific three-dimensional arrangement of atoms is critical for biological activity.
-
Antiviral Agents: The related (R)-enantiomer, (R)-3-aminobutanoic acid, is a key raw material in the production of dolutegravir, an antiretroviral medication used to treat HIV infection. It is also used in the preparation of fused ring pyrimidone derivatives for the treatment of HBV infection.
-
Antiepileptic Drugs: The hydrochloride salt of the (R)-enantiomer is utilized as a synthetic intermediate for antiepileptic drugs.
-
Proteomics and Peptide Synthesis: 3-Aminobutanoic acid is used in proteomics research as a building block for synthesizing complex molecules and peptides.
-
Other Bioactive Compounds: Its amino group facilitates reactions such as acylation and coupling, making it an essential intermediate in the production of a range of bioactive compounds.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid
This protocol outlines a greener, chemoenzymatic approach to synthesize (S)-3-aminobutanoic acid with high enantiomeric excess.
Workflow Diagram:
Caption: Chemoenzymatic synthesis workflow for (S)-3-aminobutanoic acid.
Methodology:
-
Aza-Michael Addition: Begin with an initial aza-Michael addition reaction using inexpensive prochiral compounds.
-
Enzymatic Resolution: Perform an enzymatic resolution of the resulting product via aminolysis in a solvent-free, one-pot process using commercially available Candida antarctica lipase B.
-
Hydrolysis: Hydrolyze the resulting ester.
-
Deprotection: Remove the N-benzyl protecting group via hydrogenation.
-
Isolation: Isolate the final product, (S)-3-aminobutanoic acid.
Expected Outcome: This process can yield (S)-3-aminobutanoic acid with an excellent enantiomeric excess of 99% and an overall yield of 28%. A key advantage of this method is that it does not require column chromatography with organic solvents.
Protocol 2: Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutanoic Acid
This protocol details a four-step synthesis of the chiral drug intermediate (R)-3-aminobutanol from (R)-3-aminobutanoic acid.
Workflow Diagram:
Caption: Four-step synthesis of (R)-3-aminobutanol.
Methodology:
-
Esterification: Convert (R)-3-aminobutanoic acid to its corresponding ester.
-
Amino Protection: Protect the amino group of the ester intermediate.
-
Reduction: Carry out a reduction reaction of the amino-protected ester using a borohydride in an alcohol solvent in the presence of a Lewis acid to yield the amino-protected (R)-3-aminobutanol.
-
Deprotection: Remove the amino protecting group to obtain the final (R)-3-aminobutanol product.
Expected Outcome: This method produces (R)-3-aminobutanol with good chemical and optical purity.
Protocol 3: Purification and Analysis
Purification:
(S)-3-Aminobutanoic acid can be purified by recrystallization.
-
Purify the acid using an Amberlite IR-4B column (20-50 mesh), washing with water.
-
Evaporate the solvent in a vacuum.
-
Recrystallize the product twice from absolute ethanol.
-
Alternatively, crystallize from methanol or methanol/diethyl ether and dry in a vacuum.
Chiral Analysis by HPLC:
Enantiomeric purity is crucial for pharmaceutical applications and can be confirmed using chiral High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Caption: General workflow for chiral HPLC analysis.
Methodology:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent.
-
Chromatographic Conditions:
-
Column: Astec Chirobiotic T (250 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of water/methanol/formic acid (30:70:0.02).
-
Flow Rate: 0.5 mL/min.
-
Detection: EIC mode at 58.25 ± 0.1.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the ratio of the (S) and (R) enantiomers, and thus the enantiomeric excess.
Safety Information
This compound is classified as an irritant.
-
Hazard Statements: Causes serious eye irritation.
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment: It is recommended to use a dust mask (type N95), eyeshields, and gloves when handling this compound.
Applications of (3S)-3-Aminobutanoic Acid in Agriculture: Enhancing Plant Resilience
(3S)-3-aminobutanoic acid , the S-enantiomer of β-aminobutanoic acid (BABA), is a non-protein amino acid that has garnered significant attention in agricultural research for its ability to induce broad-spectrum resistance in plants against a variety of biotic and abiotic stresses. Unlike conventional pesticides, it does not typically exhibit direct antimicrobial activity but rather "primes" the plant's innate immune system, leading to a faster and more robust defense response upon encountering a stressor. This phenomenon is known as induced resistance. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound for crop protection and improvement.
Induction of Disease Resistance
This compound and its racemic mixture have been shown to be effective in protecting a wide range of plant species against fungal, oomycete, bacterial, and viral pathogens, as well as nematodes. The R-enantiomer of BABA is often found to be more biologically active in inducing resistance.
Quantitative Data on Disease Resistance
| Crop | Pathogen | Application Method | Concentration | Efficacy | Reference |
| Tomato | Phytophthora infestans (Late Blight) | Foliar Spray | 1.7 mM (racemic) | 50% disease control | |
| Tomato | Phytophthora infestans (Late Blight) | Foliar Spray | 19.4 mM (racemic) | >95% disease control | |
| Tomato | Pseudomonas syringae | Soil Drench | 250 µM | Significant reduction in bacterial growth | |
| Tomato | Meloidogyne incognita (Root-knot nematode) | Soil Drench | Low doses (specifics not detailed) | Induced resistance | |
| Tomato | Fusarium oxysporum f. sp. lycopersici | Soil Drench | Not specified | Strong protection | |
| Tomato | Bacterial Canker | Seed Priming + Foliar Spray | 12 mM (priming), 2 mM (spray) | Enhanced resistance | |
| Arabidopsis | Hyaloperonospora arabidopsidis | Root Treatment | 150 µM (R-BABA) | Significant induced resistance | |
| Pea | Aphanomyces euteiches (Root Rot) | Soil Drench | 100 ppm (racemic) | Effective reduction in root rot severity | |
| Wheat | Sitobion avenae (Grain Aphid) | Soil Drench | Dose-dependent | Significant reduction in aphid weight |
Experimental Protocol: Induction of Resistance against Foliar Pathogens in Tomato
This protocol describes a method for evaluating the efficacy of this compound in inducing resistance against a foliar pathogen like Phytophthora infestans in tomato plants.
Materials:
-
This compound or its racemic mixture
-
Tomato plants (e.g., cultivar 'Moneymaker'), 4-6 weeks old
-
Pathogen culture (e.g., P. infestans sporangia suspension)
-
Distilled water
-
Surfactant (e.g., Tween 20)
-
Spray bottle
-
Growth chamber or greenhouse with controlled environment
-
Disease scoring scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis)
Procedure:
-
Preparation of Treatment Solution: Prepare a stock solution of this compound in distilled water. From the stock, prepare the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM). Add a surfactant (e.g., 0.01% Tween 20) to ensure even coverage.
-
Plant Treatment:
-
Randomly divide the tomato plants into treatment and control groups.
-
Apply the this compound solutions to the treatment groups by spraying the foliage until runoff.
-
Spray the control group with distilled water containing the surfactant.
-
Allow the plants to dry completely.
-
-
Pathogen Inoculation:
-
One to three days after treatment, inoculate all plants with the pathogen suspension (e.g., a suspension of P. infestans sporangia at a concentration of 1 x 10^5 sporangia/mL).
-
Ensure a high-humidity environment post-inoculation to facilitate infection (e.g., by covering with plastic bags for 24-48 hours).
-
-
Incubation and Disease Assessment:
-
Maintain the plants in a growth chamber or greenhouse with appropriate conditions for disease development (e.g., 18-22°C, high humidity).
-
Assess disease severity at regular intervals (e.g., 5, 7, and 10 days post-inoculation) using a predefined disease scoring scale.
-
-
Data Analysis:
-
Calculate the average disease severity for each treatment group.
-
Statistically analyze the data to determine the significance of the protective effect of this compound compared to the control.
-
Experimental Workflow: Disease Resistance Assay
Caption: Workflow for assessing induced disease resistance.
Enhancement of Abiotic Stress Tolerance
This compound has also been demonstrated to enhance plant tolerance to various abiotic stresses, including drought and salinity.
Quantitative Data on Abiotic Stress Tolerance
| Crop | Stress Type | Application Method | Concentration | Effect | Reference |
| Potato | Drought | Soil Drench | 0.3 mM | Improved drought tolerance, increased yield | |
| White Clover | Water Stress | Seed Priming | 2 µmol/l | Alleviated decreases in germination and seedling growth | |
| Carrot | Water Deficit | Foliar Spray | 1, 2, and 4 mM | Improved vegetative growth and physiological parameters |
Experimental Protocol: Enhancing Drought Tolerance in Potato
This protocol details a method to evaluate the effect of this compound on the drought tolerance of potato plants.
Materials:
-
This compound
-
Potato plants (e.g., cultivar 'Désirée'), established in pots
-
Distilled water
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
-
Equipment for measuring soil water content and relative water content (RWC) of leaves
Procedure:
-
Plant Acclimatization: Grow potato plants in pots under well-watered conditions for 4-6 weeks.
-
Treatment Application:
-
Divide the plants into treatment and control groups.
-
Apply a soil drench of 0.3 mM this compound solution to the treatment group. The volume should be sufficient to saturate the soil.
-
Apply an equal volume of distilled water to the control group.
-
-
Drought Stress Induction:
-
Withhold watering from all plants to induce drought stress.
-
Monitor the soil water content regularly.
-
-
Physiological Measurements:
-
At different time points during the drought period, measure physiological parameters such as:
-
Relative Water Content (RWC): Collect leaf discs, determine their fresh weight (FW), turgid weight (TW) after rehydration, and dry weight (DW) after oven-drying. Calculate RWC as: [(FW - DW) / (TW - DW)] x 100.
-
Stomatal Conductance: Use a porometer to measure the rate of gas exchange.
-
Photosynthetic Efficiency: Use a chlorophyll fluorometer to measure Fv/Fm.
-
-
-
Recovery and Yield Assessment:
-
After a defined period of drought, re-water the plants and monitor their recovery.
-
At the end of the growing season, harvest the tubers and measure the yield (number and weight of tubers).
-
-
Data Analysis:
-
Compare the physiological parameters and yield between the treated and control groups to assess the impact of this compound on drought tolerance.
-
Signaling Pathways Involved in Induced Resistance
The protective effect of this compound is attributed to the priming of various defense signaling pathways. The specific pathways activated can depend on the plant species and the nature of the stress. Key signaling molecules involved include salicylic acid (SA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (ET).
Diagram of BABA-Induced Signaling Pathways
Caption: Simplified signaling network of BABA-induced resistance.
Phytotoxicity Considerations
While this compound is a promising agent for enhancing plant resilience, it can cause phytotoxicity at high concentrations. This is often observed as necrotic spots on leaves. Phytotoxicity is dose-dependent and can be more severe with foliar applications compared to soil drenches. The R-enantiomer has been shown to induce more pronounced phytotoxic symptoms than the S-enantiomer. Therefore, it is crucial to optimize the application concentration and method for each crop and target stress to maximize the benefits while minimizing any negative impacts on plant growth.
Protocol for Assessing Phytotoxicity
Materials:
-
This compound (and/or its R-enantiomer)
-
Test plants
-
Distilled water
-
Surfactant
-
Spray bottle or equipment for soil drench
-
Camera for documenting symptoms
-
Ruler or calipers for measuring lesion size
-
Balance for measuring plant biomass
Procedure:
-
Dose-Response Setup: Prepare a range of concentrations of the test compound.
-
Application: Apply the different concentrations to separate groups of plants using the desired method (foliar spray or soil drench). Include a control group treated with water and surfactant.
-
Observation:
-
Monitor the plants daily for the appearance of any phytotoxic symptoms, such as leaf necrosis, chlorosis, stunting, or malformation.
-
Document the symptoms with photographs.
-
Quantify the phytotoxicity by, for example, counting the number of necrotic lesions or measuring their diameter.
-
-
Biomass Measurement: After a set period (e.g., 1-2 weeks), harvest the aerial parts of the plants and measure their fresh and dry weight to assess any impact on growth.
-
Data Analysis: Determine the concentration at which phytotoxicity becomes significant and establish a safe and effective dose range for the intended application.
By following these detailed notes and protocols, researchers can effectively investigate and apply this compound as a tool to enhance the natural defenses of agricultural crops, contributing to more sustainable and resilient food production systems.
Application Notes & Protocols: Chiral Separation of 3-Aminobutanoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminobutanoic acid, a chiral β-amino acid, is a crucial building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry of this compound is critical to its function and efficacy, necessitating robust and efficient methods for the separation of its enantiomers, (R)- and (S)-3-aminobutanoic acid. This document provides detailed application notes and protocols for several established techniques for the chiral separation of these enantiomers, designed to guide researchers in selecting and implementing the most suitable method for their specific needs.
Chiral Separation Techniques: An Overview
The selection of a chiral separation technique depends on various factors, including the scale of the separation (analytical vs. preparative), the required purity of the enantiomers, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Resolution.
Caption: Overview of chiral separation techniques for 3-aminobutanoic acid.
Data Presentation: Comparison of Chiral Separation Techniques
The following table summarizes the performance of various chiral separation methods for 3-aminobutanoic acid enantiomers based on reported data.
| Technique | Chiral Selector/Enzyme | Stationary/Mobile Phase or Conditions | Resolution (Rs) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Chiral HPLC | Crown ether-based CSP (e.g., CROWNPAK CR(+)) | Perchloric acid solution (pH 1.0-2.0) | > 1.5 | > 99% | Analytical | |
| Chiral GC | Chirasil-Val | N-trifluoroacetyl methyl ester derivatization | Baseline | > 98% | Analytical | |
| Enzymatic Resolution | Lipase from Candida antarctica (CAL-B) | Acylation of the amino group in organic solvent | N/A | > 99% (for one enantiomer) | ~45-50% (for one enantiomer) | |
| Enzymatic Resolution | β-Amino acid oxidase | Aqueous buffer, O2 | N/A | >99% for remaining enantiomer | ~40-48% | |
| Diastereomeric Crystallization | (R)-Mandelic acid | Ethanol/Water | N/A | > 97% | Variable |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a common analytical method for the separation of 3-aminobutanoic acid enantiomers using a crown ether-based chiral stationary phase.
Caption: Workflow for chiral HPLC separation of 3-aminobutanoic acid.
Materials:
-
Racemic 3-aminobutanoic acid
-
Perchloric acid (HClO4)
-
Ultrapure water
-
Chiral HPLC column (e.g., CROWNPAK CR(+), 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0 with a suitable base (e.g., NaOH). Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of racemic 3-aminobutanoic acid in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: CROWNPAK CR(+)
-
Mobile Phase: Aqueous HClO4 (pH 2.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.
-
Quantification: Calculate the resolution (Rs) between the two enantiomeric peaks and determine the enantiomeric excess (ee%) of each enantiomer.
Chiral Gas Chromatography (GC)
This protocol outlines the separation of 3-aminobutanoic acid enantiomers by GC after derivatization.
Materials:
-
Racemic 3-aminobutanoic acid
-
Methanol
-
Thionyl chloride
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Chiral GC column (e.g., Chirasil-Val)
-
Gas chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Derivatization (N-trifluoroacetyl methyl ester): a. Esterification: Suspend 3-aminobutanoic acid in methanol and cool to 0 °C. Slowly add thionyl chloride and then reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester. b. Acylation: Dissolve the methyl ester in dichloromethane. Add trifluoroacetic anhydride and stir at room temperature for 2 hours. Evaporate the solvent and excess reagent to yield the N-trifluoroacetyl methyl ester derivative.
-
GC Conditions:
-
Column: Chirasil-Val
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
-
Analysis: Dissolve the derivatized sample in a suitable solvent (e.g., DCM) and inject it into the GC. The derivatized enantiomers will be separated on the chiral stationary phase.
Enzymatic Resolution
This protocol describes the kinetic resolution of racemic 3-aminobutanoic acid using a lipase.
Caption: Workflow for the enzymatic resolution of 3-aminobutanoic acid.
Materials:
-
Racemic 3-aminobutanoic acid
-
Immobilized Lipase from Candida antarctica (CAL-B)
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent (e.g., toluene)
-
Shaking incubator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable flask, combine racemic 3-aminobutanoic acid, the acyl donor, and the immobilized lipase in the organic solvent.
-
Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 40 °C) and agitate the mixture.
-
Monitoring: Periodically withdraw small aliquots from the reaction mixture. Analyze the enantiomeric composition of the substrate and product using a suitable chiral analytical method (e.g., chiral HPLC) to monitor the progress of the resolution.
-
Termination: When the conversion reaches approximately 50% (ideally resulting in high ee for both the remaining substrate and the product), stop the reaction by filtering off the immobilized enzyme.
-
Separation: The resulting mixture contains one enantiomer as the acylated product and the other as the unreacted amino acid. These can be separated based on their different chemical properties, for example, by extraction.
-
Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the free amino acid.
Conclusion
The choice of method for the chiral separation of 3-aminobutanoic acid enantiomers is dictated by the specific requirements of the application. Chiral HPLC and GC are powerful analytical tools for determining enantiomeric purity, while enzymatic resolution and diastereomeric crystallization are well-suited for preparative-scale separations. The protocols and data presented in these application notes provide a foundation for researchers to successfully implement these techniques.
analytical standards for (3S)-3-aminobutanoic acid
Investigating Quantification Methods
I'm currently focused on the quantification and characterization of (3S)-3-aminobutanoic acid. Right now, I'm diving into analytical methods, mainly exploring high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) techniques.
Prioritizing Method Selection
I've been deep in the literature, starting my search for the best quantification methods for this compound. Chromatography (HPLC, GC) and mass spectrometry (MS) are my primary targets. I'm actively collecting relevant experimental protocols and quantitative data from various sources to inform the structure of my application note. I'm also starting to think about relevant signaling or metabolic pathways.
Initiating Literature Review
I'm now starting my research by exploring analytical methods for quantifying and characterizing this compound. Chromatography (HPLC, GC) and mass spectrometry (MS) are top priorities. I'll search for specific experimental protocols and quantitative data from published research, and also investigate signaling and metabolic pathways involving this compound. My next step will be to create helpful diagrams.
(3S)-3-aminobutanoic acid administration in animal studies
Starting Data Gathering
I've started the search for animal studies related to (3S)-3-aminobutanoic acid. My focus is on gleaning information about its uses and observed effects. I'm prioritizing the identification of key experiments and any accompanying quantitative data, particularly related to dosage and administration methods.
Deepening the Research Scope
Now, I'm expanding my search terms to include "β-aminobutanoic acid," a synonym for the compound of interest. My priority remains the same: pinpointing key studies and extracting quantitative data. I'm focusing particularly on dosing, administration methods, and observed physiological or neurological changes. Detailed experimental protocols are also a high priority. I plan to translate the data into concise tables and detailed, step-by-step experiment instructions. I'll utilize Graphviz to depict signalling pathways.
Expanding Information Collection
I'm now methodically searching for animal studies focused on this compound, or its equivalent, β-aminobutanoic acid, to grasp its applications and resulting effects. I'm prioritizing key experiments and quantitative data from these searches, including dosage, administration methods, and observed effects. Alongside, I'm hunting for detailed protocols, covering animal models and drug preparation. My goal is to organize these findings into easy-to-compare tables and practical step-by-step experiment instructions. I'm also preparing to use Graphviz to visualize signaling pathways.
Troubleshooting & Optimization
optimizing (3S)-3-aminobutanoic acid concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3S)-3-aminobutanoic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
This compound, also known as D-β-aminobutanoic acid, is primarily recognized as a GABA B receptor agonist. Its stereoisomer, (R)-3-aminobutanoic acid, is more potent in this activity. In vitro, it can influence neuronal activity and other cellular processes mediated by GABA B receptors.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A typical starting concentration range for in vitro experiments can vary significantly based on the cell type and the specific endpoint being measured. However, a common starting point is between 10 µM and 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store a stock solution of this compound?
For in vitro experiments, this compound can be dissolved in sterile, deionized water or a suitable buffer such as PBS. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be further diluted to the final working concentration in your cell culture medium. Stock solutions should be filter-sterilized and can typically be stored at -20°C for several months. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No observable effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 1 mM) to identify the optimal working concentration for your specific cell line and assay. |
| Poor Compound Stability | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Insensitivity | Verify the expression of the target receptor (e.g., GABA B receptor) in your cell line using techniques like qPCR or Western blotting. Consider using a positive control compound known to elicit a response in your system. |
| Incorrect pH of Medium | Ensure the pH of your final culture medium containing this compound is within the optimal range for your cells (typically pH 7.2-7.4). |
Issue 2: High levels of cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Excessive Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic threshold for your functional experiments. |
| Contamination of Stock Solution | Ensure the stock solution is sterile. Filter-sterilize the stock solution before use. |
| Solvent Toxicity | If a solvent other than water or PBS was used, perform a vehicle control experiment to assess the toxicity of the solvent at the concentration used. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cellular Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50 or IC50.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Line 'X' (72h Incubation)
| Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 98.5 | 4.8 |
| 50 | 95.1 | 6.1 |
| 100 | 90.3 | 5.5 |
| 250 | 75.8 | 7.2 |
| 500 | 52.4 | 8.1 |
| 1000 | 25.6 | 6.9 |
Visualizations
Caption: Workflow for determining the dose-response of this compound.
Caption: Troubleshooting logic for lack of experimental effect.
Technical Support Center: (3S)-3-Aminobutanoic Acid Experimental Design
This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common pitfalls encountered during experiments involving (3S)-3-aminobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of batch-to-batch variability with this compound?
A1: Batch-to-batch variability can arise from several factors, including impurities from the synthetic route, variations in chiral purity, and the presence of residual solvents or reagents. It is crucial to obtain a certificate of analysis (CoA) for each batch and to perform in-house validation of purity and identity.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is generally soluble in water. For stock solutions, use ultrapure water or a buffer appropriate for your experimental system. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is known to interact with specific receptors, high concentrations may lead to off-target effects. These can include interactions with other GABA receptors or transporters. It is essential to include appropriate controls, such as its enantiomer (3R)-3-aminobutanoic acid, to differentiate specific from non-specific effects.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | Prepare fresh solutions before each experiment. Verify the pH of the final culture medium after adding the compound. | Consistent and reproducible dose-response curves. |
| Cell line instability or high passage number | Use cells with a consistent and low passage number. Regularly perform cell line authentication. | Reduced variability in assay readouts. |
| Interference with assay components | Run a vehicle control and a positive control. Test for direct interaction of the compound with assay reagents (e.g., fluorescence quenching). | Clear differentiation between true biological effects and assay artifacts. |
Issue 2: Poor Bioavailability or Inconsistent Pharmacokinetic Profiles in Animal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid metabolism | Consider co-administration with an inhibitor of relevant metabolic enzymes, if known. Modify the dosing regimen (e.g., continuous infusion). | Increased plasma concentration and more consistent exposure levels. |
| Poor absorption | Test different routes of administration (e.g., intraperitoneal vs. oral). Formulate the compound with absorption enhancers. | Improved bioavailability and more predictable pharmacokinetic profiles. |
| Instability in formulation | Assess the stability of the dosing solution under the conditions of administration. Ensure the formulation is appropriate for the chosen route. | Accurate and reproducible dosing. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound
-
Weigh out 103.12 mg of this compound (MW: 103.12 g/mol ).
-
Dissolve in 10 mL of sterile, ultrapure water.
-
Gently vortex until fully dissolved.
-
Sterile filter the solution through a 0.22 µm filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visualizations
Caption: A typical experimental workflow for in vitro studies using this compound.
Caption: A logical troubleshooting flowchart for addressing inconsistent experimental results.
Technical Support Center: (3S)-3-Aminobutanoic Acid Purification Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (3S)-3-aminobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification strategies for this compound include:
-
Crystallization: A widely used method that can be effective for removing both soluble and insoluble impurities. Recrystallization from solvents like absolute ethanol, methanol, or a methanol/ether mixture is common.[1]
-
Ion-Exchange Chromatography: This technique is useful for separating the amino acid from charged impurities and can be a key step in achieving high purity.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating the (3S) enantiomer from the (3R) enantiomer and for determining enantiomeric excess (ee).[3][4][5]
-
Enzymatic Resolution: In some synthetic routes, enzymes like Candida antarctica lipase B are used to selectively react with one enantiomer, facilitating the separation of the desired this compound.[6]
Q2: How can I determine the purity and enantiomeric excess of my this compound sample?
A2: A combination of analytical techniques is typically employed:
-
Purity Assessment:
-
Enantiomeric Excess (ee) Determination:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of your sample.[3][4][5]
-
Gas Chromatography (GC) with a chiral stationary phase: This can also be used, often after derivatization of the amino acid to increase its volatility.
-
Q3: What are some common impurities I might encounter during the synthesis and purification of this compound?
A3: Common impurities can include:
-
The (3R)-enantiomer: The opposite enantiomer is the most common chiral impurity.
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Side-products: Byproducts from the synthetic route used.
-
Salts: Inorganic salts may be present from pH adjustments or work-up procedures.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield | The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent/anti-solvent system (e.g., methanol/ether).[1] Cool the solution slowly to promote crystal growth. |
| The volume of solvent used was too large. | Reduce the amount of solvent used to make a more saturated solution. | |
| Oily Product Instead of Crystals | Presence of impurities inhibiting crystallization. | Try to purify the crude product by another method (e.g., column chromatography) before crystallization. Ensure the starting material is as pure as possible. |
| Cooling the solution too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. | |
| Poor Purity | Impurities are co-crystallizing with the product. | Perform multiple recrystallizations. Ensure slow crystal growth, as rapid crystallization can trap impurities. |
Chiral HPLC Separation Problems
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution of Enantiomers | Incorrect chiral stationary phase (CSP). | Select a CSP known to be effective for β-amino acids, such as those based on macrocyclic antibiotics (e.g., Chirobiotic T) or crown ethers (e.g., Crownpak CR(+)).[5] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier (e.g., methanol, acetonitrile) concentration and the type and concentration of additives (e.g., acids, bases, buffers).[4] | |
| Temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature.[4] | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a small amount of a competing amine or acid to the mobile phase to block active sites on the stationary phase. Adjust the pH of the mobile phase. |
| Column overload. | Inject a smaller sample volume or a more dilute sample. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot absolute ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.[1]
Protocol 2: Chiral HPLC Analysis of this compound
-
Column: Chirobiotic T Chiral Stationary Phase
-
Mobile Phase: A mixture of methanol and water, with the addition of a small amount of an acidic or basic modifier to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C (can be varied for optimization)
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Process Workflow Diagrams
Caption: Workflow for the purification of this compound by crystallization.
Caption: Workflow for determining the enantiomeric excess of this compound using chiral HPLC.
References
- 1. (S)-3-AMINOBUTYRIC ACID | 3775-72-2 [chemicalbook.com]
- 2. diaion.com [diaion.com]
- 3. This compound (3775-72-2) for sale [vulcanchem.com]
- 4. Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
challenges in quantifying (3S)-3-aminobutanoic acid in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of (3S)-3-aminobutanoic acid (also known as β-aminobutanoic acid or BABA) in biological samples. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological matrices?
A1: The main challenges include its small size and polar nature, which result in poor retention on traditional reversed-phase liquid chromatography (LC) columns. Additionally, its structural similarity to other endogenous amino acids, particularly its isomer 4-aminobutanoic acid (GABA), can lead to analytical interference. The presence of chiral isomers, (3S) and (3R), necessitates stereospecific analytical methods to accurately quantify the desired enantiomer.
Q2: Why is derivatization often required for the analysis of this compound?
A2: Derivatization is a common strategy to improve the analytical properties of this compound. This chemical modification can increase its volatility for gas chromatography (GC) analysis or enhance its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis. A popular derivatizing agent is ethyl chloroformate.
Q3: How can I resolve the chiral isomers of 3-aminobutanoic acid?
A3: Chiral resolution can be achieved using chiral chromatography columns or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column.
Q4: What are the most common analytical techniques used for the quantification of this compound?
A4: The most prevalent and sensitive methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high selectivity and sensitivity required for detecting low concentrations in complex biological samples.
Troubleshooting Guide
Issue 1: Poor Chromatographic Peak Shape or Low Retention
-
Possible Cause: The polar nature of this compound leads to minimal interaction with nonpolar stationary phases in reversed-phase LC.
-
Troubleshooting Steps:
-
Derivatization: Implement a derivatization step to increase the hydrophobicity of the analyte.
-
HILIC Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is better suited for retaining polar compounds.
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent to the mobile phase to improve retention on a reversed-phase column.
-
Issue 2: Inaccurate Quantification due to Isomeric Interference
-
Possible Cause: Co-elution of this compound with its structural isomer, 4-aminobutanoic acid (GABA), or its enantiomer, (3R)-3-aminobutanoic acid.
-
Troubleshooting Steps:
-
Chromatographic Optimization: Modify the gradient, mobile phase composition, or column chemistry to improve the separation of isomers.
-
Chiral Separation: For enantiomeric separation, utilize a chiral column or a chiral derivatization agent.
-
Mass Spectrometry: Employ high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) to differentiate between isomers based on their fragmentation patterns, if possible.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Inefficient ionization of the underivatized molecule or low recovery during sample preparation.
-
Troubleshooting Steps:
-
Optimize MS Parameters: Adjust source parameters (e.g., spray voltage, gas temperatures) to enhance ionization efficiency.
-
Improve Sample Preparation: Evaluate different protein precipitation and extraction solvents to maximize the recovery of the analyte from the biological matrix.
-
Derivatization: Use a derivatizing agent that is known to improve ionization efficiency for mass spectrometry.
-
Experimental Protocols
Sample Preparation: Protein Precipitation and Derivatization
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Derivatization:
-
Add 50 µL of pyridine and 50 µL of ethyl chloroformate to the supernatant.
-
Vortex for 30 seconds.
-
Add 200 µL of a sodium bicarbonate solution (5%) and 500 µL of chloroform.
-
Vortex for 1 minute and centrifuge at 5,000 rpm for 5 minutes.
-
Collect the lower organic layer for GC-MS or LC-MS analysis.
-
LC-MS/MS Analytical Method
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for the specific transitions of the derivatized this compound.
Quantitative Data Summary
| Analytical Method | Sample Matrix | Derivatization Agent | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Plasma | Ethyl Chloroformate | 10 ng/mL | 85-95% | Fictional Example |
| LC-MS/MS | Serum | None (HILIC) | 5 ng/mL | 90-105% | Fictional Example |
| LC-MS/MS | Urine | Dansyl Chloride | 2 ng/mL | 88-98% | Fictional Example |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
minimizing off-target effects of (3S)-3-aminobutanoic acid
Commencing Data Gathering
I'm presently initiating a thorough Google search to compile data on (3S)-3-aminobutanoic acid. My focus is on understanding its on-target and off-target effects, mechanisms of action, and current mitigation strategies. This groundwork will lay the foundation for a well-informed FAQ document.
Refining the Research Plan
I've expanded my initial search to encompass detailed experimental protocols and quantitative data, aiming to craft a highly informative FAQ document. This includes searching for information on selectivity screens and cellular response assays, particularly focusing on signaling pathways impacted by potential off-target binding. I'm now actively structuring the acquired quantitative data into easily digestible tables. Simultaneously, I'm working on experimental methodologies.
Structuring Data and FAQs
I'm now structuring the quantitative data into tables and compiling a list of FAQs. I'm focusing on creating an accessible format, ensuring easy comprehension. I'm actively integrating findings from experimental protocols to provide clear answers, focusing on the mitigation of potential off-target effects. I'm carefully connecting questions to concrete, evidence-based answers.
Validation & Comparative
A Comparative Guide to Validating Analytical Methods for (3S)-3-Aminobutanoic Acid Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development and manufacturing. For chiral molecules such as (3S)-3-aminobutanoic acid, a key intermediate in the synthesis of various pharmaceuticals, ensuring enantiomeric purity is paramount for safety and efficacy. This guide provides an objective comparison of the primary analytical techniques used for validating the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of these methods is compared using supporting experimental data, and detailed methodologies for key experiments are provided.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus trace-level impurity detection).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for chiral separations. It can be broadly categorized into two main approaches: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral derivatizing agent (CDA).
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (MS), is a powerful technique for the enantioselective analysis of volatile compounds. For non-volatile amino acids like 3-aminobutanoic acid, derivatization is necessary to increase volatility and enable separation on a chiral capillary column.
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages in terms of speed, efficiency, and low sample consumption. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.
The following diagram illustrates a general workflow for the validation of an analytical method for enantiomeric purity.
Quantitative Data Comparison
The following table summarizes typical performance data for the enantiomeric purity analysis of amino acids using HPLC, GC, and CE. It is important to note that these values are representative and can vary significantly based on the specific amino acid, derivatization agent, chiral selector, and instrumentation used. Data specific to this compound is limited; therefore, this table provides a comparative overview based on data for other amino acids.
| Parameter | Chiral HPLC (Indirect Method) | Chiral GC-MS | Chiral Capillary Electrophoresis |
| Limit of Detection (LOD) | 0.32 - 0.56 mg/L (for NBD-derivatized amino acids) | Urine: Not specified, but method is sensitive for trace D-amino acids | 0.8 µg/mL (for RS86017 isomers) |
| Limit of Quantitation (LOQ) | 0.1% (relative to the main enantiomer) | 0.1% (relative to the main enantiomer) | 2.5 µg/mL (for RS86017 isomers) |
| **Linearity (R²) ** | > 0.9981 (for NBD-derivatized amino acids) | > 0.99 (typical for validated methods) | > 0.99 (typical for validated methods) |
| Accuracy (% Recovery) | 85 - 108% (for NBD-derivatized amino acids) | 92.2 - 103% (for aroma compounds in wine, representative) | 94 - 107% (for L-ascorbic acid, representative) |
| Precision (% RSD) | Intra-day: 0.96 - 1.57%Inter-day: 0.81 - 1.91% | Repeatability: < 10% (for aroma compounds in wine, representative) | Repeatability: 0.68%Intermediate: 1.70% (for GABOB) |
Logical Comparison of Method Selection
The choice of analytical method involves a trade-off between various factors such as the need for derivatization, sensitivity requirements, and sample throughput. The following diagram illustrates the logical considerations for selecting an appropriate method.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (Indirect Method)
This protocol describes the determination of enantiomeric purity using a chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), followed by separation on a standard reversed-phase column.
1. Derivatization Procedure:
-
Dissolve approximately 50 nmol of the 3-aminobutanoic acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the solution with 100 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous sample with the mobile phase to a suitable concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the derivatization of 3-aminobutanoic acid to form volatile esters, followed by separation on a chiral GC column.
1. Derivatization Procedure (N(O)-pentafluoropropionyl amino acid 2-propyl esters):
-
The sample containing 3-aminobutanoic acid is purified using a solid-phase extraction (SPE) cartridge (e.g., Discovery DSC-SCX).
-
The purified sample is then esterified with 2-propanol and subsequently acylated with pentafluoropropionic anhydride.
-
The resulting N(O)-pentafluoropropionyl 2-propyl ester derivative is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic extract is concentrated and brought to a final volume for GC-MS analysis.
2. GC-MS Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Chiral Capillary Electrophoresis (CE)
This protocol outlines the enantiomeric separation of amino acids using a chiral selector in the background electrolyte.
1. Sample Preparation:
-
Dissolve the 3-aminobutanoic acid sample in the background electrolyte (BGE) to the desired concentration.
-
If necessary, derivatize the amino acid with a fluorescent tag (e.g., 5-carboxyfluorescein succinimidyl ester) to enhance detection sensitivity.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 8.0, containing 28 mg/mL sulfobutyl ether-β-cyclodextrin (as chiral selector) and 20% acetonitrile.
-
Applied Voltage: 22 kV.
-
Temperature: 20°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 206 nm or Laser-Induced Fluorescence (LIF) if a fluorescent tag is used.
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water and BGE. Between runs, a short rinse with 0.1 M NaOH and BGE is recommended.
Conclusion
The validation of analytical methods for the enantiomeric purity of this compound is crucial for ensuring the quality and safety of pharmaceutical products. HPLC, GC, and CE each offer distinct advantages and disadvantages. Direct chiral HPLC is often preferred for its simplicity when a suitable chiral stationary phase is available. Indirect HPLC and chiral GC-MS are powerful alternatives, particularly when high sensitivity is required, but necessitate a derivatization step. Chiral CE provides a high-speed, high-resolution option with low sample and reagent consumption. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, throughput, and available resources. The protocols and comparative data presented in this guide provide a foundation for the development and validation of robust and reliable methods for the enantiomeric purity assessment of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
